1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester
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Overview
Description
1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester is a chemical compound with the molecular formula C21H31NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of benzyl and tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a pyrrolidine derivative.
Esterification: The tert-butyl ester groups are introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester groups or the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyl and tert-butyl ester groups can influence the compound’s binding affinity and specificity for these targets. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-methyl ester
- 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-ethyl ester
- 1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-isopropyl ester
Uniqueness
1-Benzyl-pyrrolidine-2,5-dicarboxylic acid DI-tert-butyl ester is unique due to the presence of tert-butyl ester groups, which can impart steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, which may have different physical and chemical properties.
Properties
IUPAC Name |
ditert-butyl 1-benzylpyrrolidine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2,3)25-18(23)16-12-13-17(19(24)26-21(4,5)6)22(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOBCOZJBFZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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